4-Fluorotoluene-alpha-D1 4-Fluorotoluene-alpha-D1
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004193
InChI: InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D
SMILES:
Molecular Formula: C7H7F
Molecular Weight: 111.13 g/mol

4-Fluorotoluene-alpha-D1

CAS No.:

Cat. No.: VC18004193

Molecular Formula: C7H7F

Molecular Weight: 111.13 g/mol

* For research use only. Not for human or veterinary use.

4-Fluorotoluene-alpha-D1 -

Specification

Molecular Formula C7H7F
Molecular Weight 111.13 g/mol
IUPAC Name 1-(deuteriomethyl)-4-fluorobenzene
Standard InChI InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D
Standard InChI Key WRWPPGUCZBJXKX-MICDWDOJSA-N
Isomeric SMILES [2H]CC1=CC=C(C=C1)F
Canonical SMILES CC1=CC=C(C=C1)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Fluorotoluene-alpha-D1 features a benzene ring with a fluorine atom at the para position and a deuterated methyl group (-CD₃) at the ortho position. The IUPAC name, 1-(deuteriomethyl)-4-fluorobenzene, reflects this arrangement. The isotopic substitution of hydrogen with deuterium in the methyl group introduces subtle but measurable changes in vibrational and rotational modes, which are critical for spectroscopic applications .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₆DF
Molecular Weight111.13 g/mol
IUPAC Name1-(deuteriomethyl)-4-fluorobenzene
Canonical SMILES[2H]CC1=CC=C(C=C1)F
Standard InChIKeyWRWPPGUCZBJXKX-MICDWDOJSA-N

Synthesis and Isotopic Labeling

Purification and Characterization

Post-synthesis purification typically involves fractional distillation or preparative gas chromatography to achieve >98% isotopic purity. Characterization employs mass spectrometry (MS) and NMR to verify deuterium incorporation and structural integrity .

Physicochemical Properties

Physical Properties

Deuterium substitution marginally alters physical properties compared to non-deuterated 4-fluorotoluene:

Table 2: Comparative Physical Properties

Property4-Fluorotoluene-alpha-D14-FluorotolueneSource
Boiling Point~116°C (est.)116°C
Density (25°C)~1.01 g/mL (est.)1.00 g/mL
Refractive Index (nₖD)~1.46 (est.)1.46
Water SolubilityImmiscibleImmiscible

The increased molecular mass from deuterium elevates the boiling point and density slightly, consistent with isotopic effects .

Chemical Reactivity

The fluorine atom activates the aromatic ring toward electrophilic substitution at the meta position, while the deuterated methyl group exhibits kinetic isotope effects in reactions involving C-D bond cleavage. For example, in oxidation reactions, the C-D bond’s higher strength (compared to C-H) reduces reaction rates, a phenomenon exploited in mechanistic studies .

Applications in Scientific Research

Isotopic Tracing and Kinetic Studies

The compound’s deuterium label enables precise tracking in metabolic pathways and reaction mechanisms. For instance, in studies of toluene degradation in environmental systems, 4-Fluorotoluene-alpha-D1 helps differentiate biotic vs. abiotic transformation pathways via mass spectrometry .

Spectroscopic Probes

Deuterium’s nuclear spin (I=1) makes 4-Fluorotoluene-alpha-D1 useful in deuterium NMR (²H NMR), where quadrupolar splitting provides insights into molecular dynamics in liquid crystals or lipid bilayers .

Quantum Chemical and Rotational Spectroscopy

Microwave spectroscopy studies on analogous compounds, such as 2-chloro-4-fluorotoluene, reveal that deuterium substitution perturbs rotational constants and torsional barriers. For example, the internal rotation barrier of the methyl group in 2-chloro-4-fluorotoluene is 462.5 cm⁻¹ , and similar methods could quantify isotopic effects in 4-Fluorotoluene-alpha-D1 .

Future Research Directions

Advanced Spectroscopic Techniques

High-resolution microwave spectroscopy could elucidate the torsional barrier of the deuterated methyl group, building on methodologies applied to chlorinated analogs .

Material Science Applications

The compound’s stability and fluorine content make it a candidate for synthesizing fluorinated polymers with enhanced thermal resistance, though this remains unexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator